molecular formula C7H9NO B025313 (5-Methylpyridin-3-yl)methanol CAS No. 102074-19-1

(5-Methylpyridin-3-yl)methanol

Cat. No. B025313
CAS RN: 102074-19-1
M. Wt: 123.15 g/mol
InChI Key: MRQAYFYTWNIVFN-UHFFFAOYSA-N
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Description

“(5-Methylpyridin-3-yl)methanol” is a white solid with a special odor . It is soluble in water and some organic solvents, such as alcohols and ethers, at room temperature . It has a certain corrosivity .


Synthesis Analysis

A convenient synthetic route for the preparation of 5-hydroxyomeprazole (a metabolite of omeprazole) was developed, which involves the synthesis of the crucial precursor - [6- (chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol . Another method for the synthesis of [ (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone through six steps starting from D-pyroglutaminol was reported .


Molecular Structure Analysis

The molecular formula of “(5-Methylpyridin-3-yl)methanol” is C7H9NO . The InChI code is 1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 . The Canonical SMILES is CC1=CC(=CN=C1)CO .


Chemical Reactions Analysis

Pyridine reacts with methanol, and after heating and the action of a catalyst, 3-methyl pyridine -5-methanol is obtained . Pyridine is also reacted with methanol, heated and catalyzed by strong acid or base to obtain 3-methyl pyridine -5-methanol .


Physical And Chemical Properties Analysis

“(5-Methylpyridin-3-yl)methanol” has a molecular weight of 123.15 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has one rotatable bond count . The complexity of the compound is 85 .

Scientific Research Applications

Organic Synthesis

(5-Methylpyridin-3-yl)methanol: is a versatile building block in organic synthesis. It can be used to synthesize a wide range of pyridine derivatives through reactions like Suzuki cross-coupling . These derivatives are valuable for their potential use as chiral dopants in liquid crystals, which are crucial for display technologies.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of novel drugs. Its derivatives have been studied for various biological activities, including anti-thrombolytic and biofilm inhibition properties . For instance, certain pyridine derivatives exhibit significant lysis against clot formation in human blood, which could be beneficial in treating thrombosis.

Computational Chemistry

Finally, in computational chemistry, (5-Methylpyridin-3-yl)methanol and its derivatives can be modeled to predict their reactivity and interaction with other molecules. Density Functional Theory (DFT) studies help in understanding their electronic properties and potential applications in new materials or drugs .

Safety and Hazards

“(5-Methylpyridin-3-yl)methanol” has a certain corrosivity . The safety information includes GHS07 Signal Word Warning Hazard Statements H302-H315-H319-H335 Precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

(5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQAYFYTWNIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474852
Record name (5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyridin-3-yl)methanol

CAS RN

102074-19-1
Record name (5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (552 mg, 14.5 mmol) was suspended in tetrahydrofuran (10 mL). To this, a tetrahydrofuran solution (10 mL) of methyl 5-methyl nicotinate (1.00 g, 14.5 mmol) was slowly added at 0° C. and the mixture was stirred at the same temperature for 30 minutes. The reaction was stopped by successive addition of water (0.552 mL), a 15% aqueous sodium hydroxide solution (0.552 mL) and water (1.66 mL) to the reaction mixture. The mixture was stirred at room temperature for 30 minutes and then filtered through Celite. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-hydroxymethyl-5-methylpyridine (972 mg, yield: 100%).
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0.552 mL
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Synthesis routes and methods III

Procedure details

To stirring solution of 233 mg (1.70 mmol) of 5-methylnicotinic acid (synthesized following the general procedure for 5-fluoro-isophthalic acid) in 30 mL of THF at 0° C. was added 181 mg (4.76 mmol) of LiAlH4. After 25 min., the reaction was quenched by adding successively 180 μL of H2O, 180 μL of 15% aqueous NaOH, and 540 μL of brine. The mixture was filtered through Celite and concentrated to give 87 mg of crude (5-methylpyridin-3-yl)methanol which was used for the next reaction without further purification.
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Q & A

Q1: What is the structural characterization of (5-Methylpyridin-3-yl)methanol?

A1: (5-Methylpyridin-3-yl)methanol is an organic compound with the following characteristics:

    Q2: How does the structure of (5-methylpyridin-3-yl)methanol relate to its potential use in synthesizing pharmaceuticals like omeprazole?

    A2: (5-Methylpyridin-3-yl)methanol serves as a foundational structure that can be further modified to obtain the desired precursor, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, for 5-hydroxyomeprazole synthesis []. The presence of the methyl and methanol groups allows for further chemical transformations, such as chlorination and methoxylation, ultimately leading to the target molecule. This highlights the importance of simple heterocyclic compounds like (5-methylpyridin-3-yl)methanol as building blocks in organic synthesis, particularly in the development of pharmaceuticals.

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